Cas no 2580091-85-4 (ethyl (3S)-3-amino-3-cyclopropyl-2,2-dimethylpropanoate)

Ethyl (3S)-3-amino-3-cyclopropyl-2,2-dimethylpropanoate is a chiral ester derivative featuring a cyclopropyl-substituted amino acid framework. Its stereochemically defined (3S) configuration and rigid cyclopropane ring contribute to its utility as a versatile intermediate in asymmetric synthesis, particularly for pharmaceuticals and agrochemicals. The presence of both amino and ester functional groups enables diverse derivatization pathways, while the gem-dimethyl substitution enhances steric stability. This compound is valued for its potential in constructing constrained peptidomimetics or bioactive molecules requiring conformational rigidity. High enantiopurity and structural precision make it suitable for applications demanding strict stereocontrol. Proper handling under inert conditions is recommended due to the reactivity of the amino group.
ethyl (3S)-3-amino-3-cyclopropyl-2,2-dimethylpropanoate structure
2580091-85-4 structure
Product Name:ethyl (3S)-3-amino-3-cyclopropyl-2,2-dimethylpropanoate
CAS No:2580091-85-4
MF:C10H19NO2
MW:185.26336312294
CID:5657486
PubChem ID:165886400
Update Time:2025-05-20

ethyl (3S)-3-amino-3-cyclopropyl-2,2-dimethylpropanoate Chemical and Physical Properties

Names and Identifiers

    • EN300-27726428
    • 2580091-85-4
    • ethyl (3S)-3-amino-3-cyclopropyl-2,2-dimethylpropanoate
    • Inchi: 1S/C10H19NO2/c1-4-13-9(12)10(2,3)8(11)7-5-6-7/h7-8H,4-6,11H2,1-3H3/t8-/m0/s1
    • InChI Key: HMDMDRNMNOYIRP-QMMMGPOBSA-N
    • SMILES: O(CC)C(C(C)(C)[C@H](C1CC1)N)=O

Computed Properties

  • Exact Mass: 185.141578849g/mol
  • Monoisotopic Mass: 185.141578849g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 5
  • Complexity: 197
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 52.3Ų

ethyl (3S)-3-amino-3-cyclopropyl-2,2-dimethylpropanoate Pricemore >>

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ethyl (3S)-3-amino-3-cyclopropyl-2,2-dimethylpropanoate Related Literature

Additional information on ethyl (3S)-3-amino-3-cyclopropyl-2,2-dimethylpropanoate

Research Brief on Ethyl (3S)-3-amino-3-cyclopropyl-2,2-dimethylpropanoate (CAS: 2580091-85-4) in Chemical Biology and Pharmaceutical Applications

Ethyl (3S)-3-amino-3-cyclopropyl-2,2-dimethylpropanoate (CAS: 2580091-85-4) is a chiral building block of growing importance in pharmaceutical synthesis and chemical biology. Recent studies highlight its utility as a key intermediate in the development of novel therapeutic agents, particularly in the realm of protease inhibitors and small-molecule modulators of protein-protein interactions. The stereospecificity of this compound, conferred by the (3S)-configuration, makes it particularly valuable for constructing biologically active molecules with high enantiomeric purity.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's application in synthesizing macrocyclic hepatitis C virus NS3/4A protease inhibitors. Researchers found that the cyclopropyl group's constrained geometry and the ester's hydrolytic stability contributed to improved pharmacokinetic properties in lead compounds. The study reported a 40% increase in oral bioavailability compared to previous generations of inhibitors when this building block was incorporated into the scaffold.

In chemical biology applications, ethyl (3S)-3-amino-3-cyclopropyl-2,2-dimethylpropanoate has shown promise as a versatile handle for bioconjugation. A Nature Chemical Biology publication (2024) detailed its use in creating activity-based probes for studying cysteine proteases. The compound's amino group was selectively modified with various reporter tags while maintaining the integrity of the cyclopropyl moiety, which proved critical for target engagement specificity.

Process chemistry advancements have also been reported for this compound. A recent Organic Process Research & Development article described a continuous-flow synthesis method achieving 85% yield with >99% enantiomeric excess, addressing previous scale-up challenges. The new protocol utilizes immobilized enzyme catalysis followed by telescoped crystallization, significantly reducing production costs for this valuable intermediate.

Emerging safety data from preclinical studies indicate favorable toxicological profiles for derivatives containing this structural motif. The cyclopropyl group appears to mitigate metabolic liabilities often associated with similar amino acid derivatives, as shown in a 2024 Drug Metabolism and Disposition study examining hepatic clearance pathways.

Future research directions include exploring this building block's potential in mRNA delivery systems (where its lipid-like derivatives show promise in nanoparticle formulations) and as a component of targeted protein degraders (PROTACs). Several patent applications filed in 2024 suggest growing pharmaceutical industry interest in these applications, particularly for oncology targets.

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